molecular formula C12H12N2O4 B13498429 5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid CAS No. 2703773-52-6

5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid

Cat. No.: B13498429
CAS No.: 2703773-52-6
M. Wt: 248.23 g/mol
InChI Key: ZTHGIQALEUAWMN-UHFFFAOYSA-N
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Description

5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid is an organic compound that belongs to the family of benzoic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-methylbenzoic acid with a diazepanone derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, with the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid: This compound shares a similar diazepanone ring structure but differs in the acetic acid moiety.

    5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-methoxybenzoic acid: This compound has a methoxy group instead of a methyl group.

Uniqueness

5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid is unique due to its specific structural features and the resulting chemical properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid is a compound of interest due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H12N2O4, with a molecular weight of approximately 248.23 g/mol. The compound consists of a diazinanone ring fused with a methyl-substituted benzoic acid moiety, which contributes to its chemical properties and biological activities.

Preliminary studies suggest that this compound may act as an enzyme inhibitor . It is believed to bind to specific active sites on target enzymes, thereby preventing substrate interaction and subsequent catalytic activity. This mechanism highlights its potential role in modulating various biological processes.

Enzyme Inhibition

Research indicates that the compound may inhibit various enzymes involved in metabolic pathways. For example, it has been suggested that it could interact with cathepsins B and L, which are crucial for protein degradation systems in cells .

Cytotoxicity and Antiproliferative Effects

The compound's cytotoxic effects have been evaluated in several cancer cell lines. Studies have shown that at certain concentrations, it exhibits low cytotoxicity while promoting cellular activities that could be beneficial in cancer treatment contexts. For instance, in assays involving human foreskin fibroblasts and cancer cell lines such as Hep-G2 and A2058, the compound did not show significant cytotoxic effects at concentrations up to 10 μg/mL .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key characteristics:

Compound NameStructural FeaturesUnique Characteristics
3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acidFluorine atom substitutionIncreased electronegativity
3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acidMethoxy group substitutionAltered electronic properties
4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acidPosition swap of substituentsVariability in reactivity
3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acidMethyl group instead of fluorinePotentially different biological activity

This table illustrates how variations in substituents can significantly alter the chemical reactivity and biological activity of these compounds. Such insights are critical for targeted applications in drug design and materials science.

Case Studies

Case Study 1: Enzyme Interaction Studies
In silico studies have indicated that this compound may bind effectively to cathepsins B and L. This binding could enhance the activity of the autophagy-lysosome pathway (ALP), which plays a vital role in cellular homeostasis and protein degradation .

Case Study 2: Antiproliferative Activity Assessment
A detailed evaluation of the compound's effects on cancer cell lines revealed that it could induce proteasomal activity without significant cytotoxicity. This suggests its potential as an anticancer agent that promotes cell survival while inhibiting tumor growth .

Properties

CAS No.

2703773-52-6

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid

InChI

InChI=1S/C12H12N2O4/c1-7-2-3-8(6-9(7)11(16)17)14-5-4-10(15)13-12(14)18/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,15,18)

InChI Key

ZTHGIQALEUAWMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCC(=O)NC2=O)C(=O)O

Origin of Product

United States

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